

# The GPR120 Agonist Tug-891: A Potent Inducer of Brown Adipose Tissue Thermogenesis

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## Compound of Interest

Compound Name: Tug-891

Cat. No.: B15604928

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the selective GPR120 agonist, **Tug-891**, on brown adipose tissue (BAT) thermogenesis. The information presented is compiled from key research findings, offering a detailed examination of the compound's mechanism of action, supported by quantitative data from in vivo and in vitro studies, and detailed experimental protocols.

## Core Concepts: Tug-891 and Brown Adipose Tissue

**Tug-891** is a potent and selective synthetic agonist for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1] GPR120 is highly expressed in brown adipose tissue, a specialized fat depot responsible for non-shivering thermogenesis, a process of heat production critical for maintaining body temperature and energy expenditure.[1] [2] Activation of BAT thermogenesis is a promising therapeutic strategy for combating obesity and related metabolic disorders.[2][3][4][5] This document details the dual mechanism through which **Tug-891** activates BAT, involving both GPR120-dependent and -independent signaling pathways.[2][3][4][5]

## Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of **Tug-891** on metabolic parameters in mice and on the function of brown adipocytes in vitro.

**Table 1: In Vivo Effects of Tug-891 in Mice**

Parameter	Vehicle Control	Tug-891 Treatment	Percentage Change
Body Weight	Increase	Decrease	Significant Reduction
Fat Mass	Stable	Decrease	Significant Reduction
Lean Mass	Stable	Stable	No Significant Change
Food Intake	Baseline	Decrease	Moderate Reduction
Respiratory Exchange Ratio (RER)	Baseline	Decrease	Shift towards Fat Oxidation
Fat Oxidation	Baseline	Increase	Significantly Increased
Glucose Oxidation	Baseline	Decrease	Significantly Decreased
BAT Lipid Content	Baseline	-28%	Reduction in Lipid Droplets
iBAT Organ Weight	Baseline	-31%	Reduction
gWAT Organ Weight	Baseline	-44%	Reduction
[ <sup>3</sup> H]oleate Uptake in iBAT	Baseline	Increased	Markedly Increased
[ <sup>14</sup> C]deoxyglucose Uptake in iBAT	Baseline	Increased	Markedly Increased

Data extracted from Schilperoort et al., 2018.[\[5\]](#)

**Table 2: In Vitro Effects of Tug-891 on Brown Adipocytes**

Parameter	Condition	Result
Oxygen Consumption Rate (OCR)	Tug-891 (10 $\mu$ M)	>2-fold increase
OCR with GPR120 Antagonist (AH7614)	Tug-891 + AH7614	Reduced but not abolished increase
Intracellular Calcium ( $[Ca^{2+}]_i$ )	Tug-891	Increased
Mitochondrial Membrane Potential	Tug-891	Depolarization
Mitochondrial Morphology	Tug-891	Increased Fission
OCR in isolated WT mitochondria	Tug-891 ( $\geq 10$ $\mu$ M)	Increased
OCR in isolated UCP1 KO mitochondria	Tug-891 ( $\geq 90$ $\mu$ M)	Smaller Increase

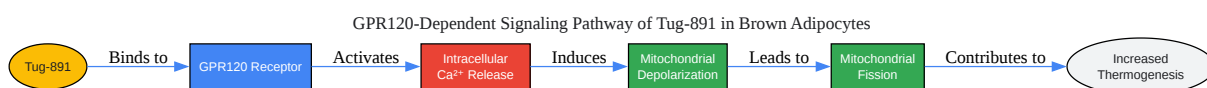
Data extracted from Schilperoort et al., 2018.[2]

## Signaling Pathways and Mechanisms of Action

**Tug-891** stimulates brown adipose tissue thermogenesis through two distinct signaling pathways: a GPR120-dependent pathway and a GPR120-independent pathway.

### GPR120-Dependent Signaling Pathway

Activation of GPR120 by **Tug-891** on the surface of brown adipocytes initiates a signaling cascade that leads to the release of intracellular calcium.[2][3][4] This increase in cytosolic calcium is a key event that triggers mitochondrial depolarization and fission, processes that are associated with increased metabolic activity and thermogenesis.[2][3]

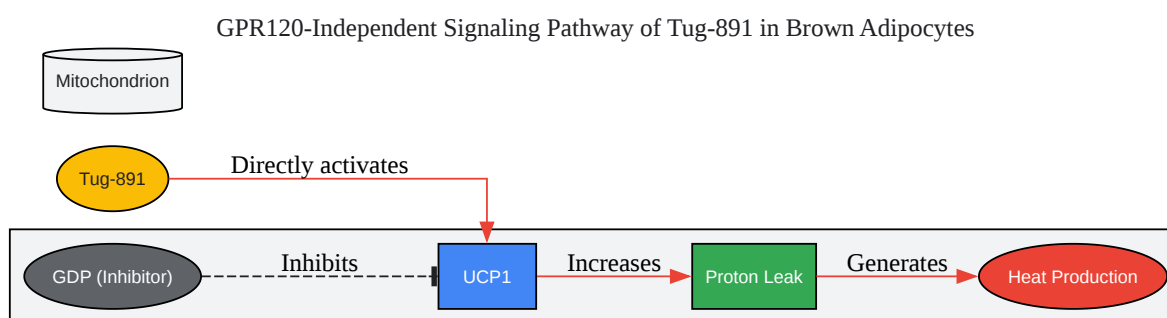


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Caption: GPR120-Dependent Pathway of **Tug-891**.

## GPR120-Independent Signaling Pathway

Interestingly, **Tug-891** can also activate brown adipocyte thermogenesis independently of its receptor, GPR120.[2][3] This is achieved through the direct activation of Uncoupling Protein 1 (UCP1), a key protein in the inner mitochondrial membrane responsible for uncoupling substrate oxidation from ATP synthesis, thereby generating heat.[2][3] **Tug-891** appears to relieve the natural inhibition of UCP1 by purine nucleotides like GDP.[2]

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Caption: GPR120-Independent Pathway of **Tug-891**.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on **Tug-891** and brown adipose tissue thermogenesis.

## Animal Studies

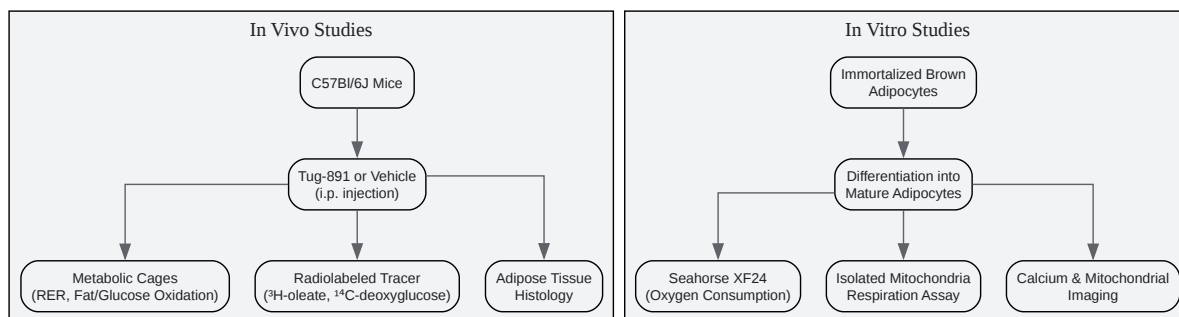
- Animals: Male C57Bl/6J mice were used for in vivo experiments.

- **Tug-891 Administration:** Mice were treated daily with intraperitoneal injections of **Tug-891** (35 mg/kg body weight) or vehicle for 2.5 weeks.
- **Metabolic Cages:** Mice were housed in fully automated metabolic cages to measure respiratory exchange ratio (RER), glucose oxidation, and fat oxidation.
- **Nutrient Uptake Studies:** To determine fatty acid and glucose uptake, mice were intravenously injected with [<sup>3</sup>H]TO-labeled lipoprotein-like emulsion particles and [<sup>14</sup>C]deoxyglucose. Tissues were collected after 15 minutes for analysis.
- **Histology:** Brown and white adipose tissues were fixed, sectioned, and stained with hematoxylin and eosin to visualize lipid droplet content and adipocyte size.

## In Vitro Brown Adipocyte Studies

- **Cell Culture:** Immortalized brown adipocytes were cultured and differentiated.
- **Oxygen Consumption Rate (OCR) Measurement:** OCR was measured using a Seahorse XF24 analyzer. Basal OCR was measured for 15 minutes, followed by treatment with **Tug-891** (10 μM) or vehicle, with OCR measured for another 30 minutes. For inhibition studies, cells were pretreated with the GPR120 antagonist AH7614 (100 μM) for 30 minutes.
- **Mitochondrial Respiration:** Oxygen consumption in isolated BAT mitochondria was measured in a chamber with a medium containing substrates like pyruvate and malate. The effects of GDP and varying concentrations of **Tug-891** were assessed.
- **Calcium Imaging:** Intracellular calcium levels in brown adipocytes were monitored using fluorescent calcium indicators following stimulation with **Tug-891**.
- **Mitochondrial Imaging:** Mitochondrial morphology and membrane potential were visualized using fluorescent microscopy in live brown adipocytes treated with **Tug-891**.

General Experimental Workflow



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